![molecular formula C20H24FN3O4S B2815132 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide CAS No. 899967-51-2](/img/structure/B2815132.png)
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” is a chemical compound with the molecular formula CHFNO. Its average mass is 355.449 Da and its monoisotopic mass is 355.205994 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in several studies. For instance, one study described the synthesis of a series of analogues of a compound with a similar structure . Another study reported the synthesis of a compound with a similar structure using a two-step process, starting with the 18F-labelling of an iodobenzene-iodonium precursor, followed by a Pd-catalyzed N-arylation of the intermediate .Molecular Structure Analysis
The molecular structure of “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” and similar compounds has been analyzed in several studies . For instance, one study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis
The chemical reactions involving “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” and similar compounds have been studied . For example, one study reported that weak inorganic bases like potassium phosphate or cesium carbonate seem to be essential for the arylation step .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” have been analyzed . For instance, one study reported that the compound has an average mass of 355.449 Da and a monoisotopic mass of 355.205994 Da .科学的研究の応用
Neuropharmacological Applications
Substituted phenylpiperazines, which include the compound , are often neuropharmacologically active and are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic and serotoninergic receptors .
Inhibitors of Human Equilibrative Nucleoside Transporters
The compound has been demonstrated to be a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Antimicrobial Applications
Antitubercular Properties
The compound could potentially be used in the development of antitubercular drugs.
Anticancer Applications
The compound could potentially be used in the development of anticancer drugs.
Synthesis of Piperazine Derivatives
The compound could be used in the synthesis of piperazine derivatives, which have a wide range of biological and pharmaceutical activity .
作用機序
Target of Action
Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Ents, which are potential targets of this compound, play a crucial role in nucleotide synthesis and regulation of adenosine function .
Pharmacokinetics
Result of Action
Inhibition of ents can potentially disrupt nucleotide synthesis and adenosine function, which could have wide-ranging effects on cellular processes .
Safety and Hazards
将来の方向性
The future directions for the research on “N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide” and similar compounds are promising . For instance, one study suggested that further modification of the chemical structure of a similar compound may lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance .
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-8-2-16(3-9-19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-6-4-17(21)5-7-18/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBHLIXBRJJHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。